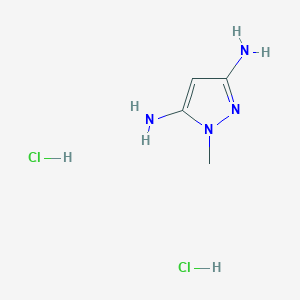

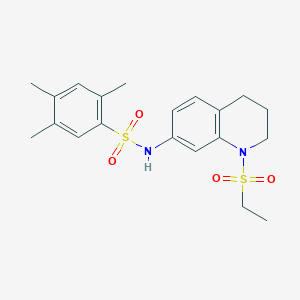

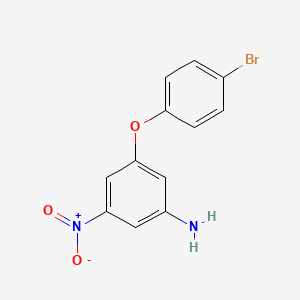

![molecular formula C23H22N6O6 B2545641 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922116-37-8](/img/structure/B2545641.png)

3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Anticancer Activity

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with a focus on compounds that exhibit anticancer properties. One such compound, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, demonstrated potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 µM .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been characterized using various techniques such as IR, 1H NMR, and single crystal X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and are essential for understanding the compound's potential biological activities .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated through various chemical reactions. For instance, the reaction of aminopyrazole with acetic anhydride yielded pyrazolopyrimidines, which upon further treatment with ethyl chloroacetate produced a distinct product . Additionally, the condensation of aminopyrazole with α-cyanocinnamonitriles led to the formation of new pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their molecular structure and the nature of substituents on the pyrimidine ring. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their biological activity and potential as therapeutic agents .

Anti-inflammatory, Analgesic, and Anticonvulsant Activities

In addition to anticancer properties, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities. The results suggest that these compounds possess significant biological activities, which may be attributed to their unique chemical structure .

Anti-Gastric Cancer Activity

The anti-cancer activity of related heterocyclic compounds has also been assessed against gastric cancer cell lines. The design and synthesis of these compounds are guided by structural considerations to enhance their biological efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain derivatives demonstrated significant inhibitory activity against human breast adenocarcinoma cell lines, with notable potency reflected in their half maximal inhibitory concentration (IC50) values. This suggests that compounds within this chemical family, including potentially the one of interest, may have applications in developing anticancer therapeutics (Khaled R. A. Abdellatif et al., 2014).

Anti-Inflammatory and Analgesic Properties

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone indicates that these compounds possess anti-inflammatory and analgesic activities. This highlights the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives in treating inflammation and pain, suggesting that structurally related compounds may also exhibit similar pharmacological properties (A. Abu‐Hashem et al., 2020).

Enzyme Inhibition and Antimicrobial Activity

Further studies on pyrazolopyrimidine derivatives have investigated their roles as enzyme inhibitors and antimicrobial agents. For instance, certain derivatives have shown effectiveness in inhibiting 5-lipoxygenase, an enzyme involved in inflammation, as well as displaying antimicrobial properties. This suggests the utility of these compounds in developing treatments for diseases where enzyme inhibition or antimicrobial activity is desired (A. Rahmouni et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O6/c1-34-19-8-5-16(11-20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-3-6-17(7-4-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHBYCYKTLOATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

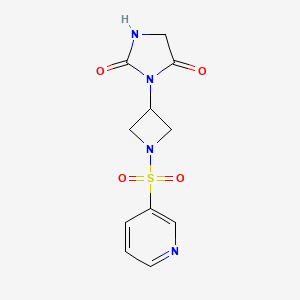

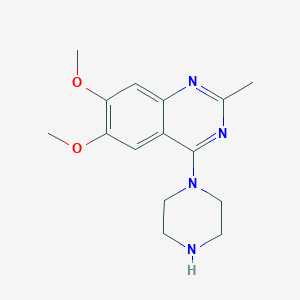

![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

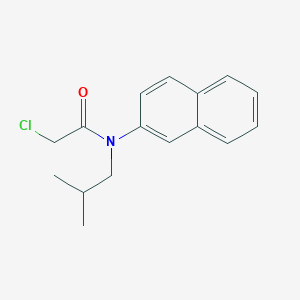

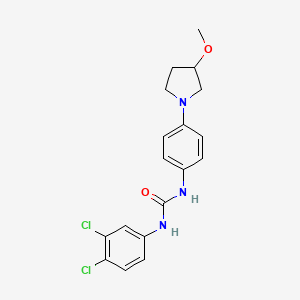

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)

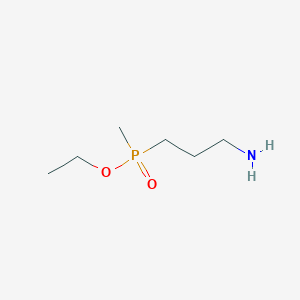

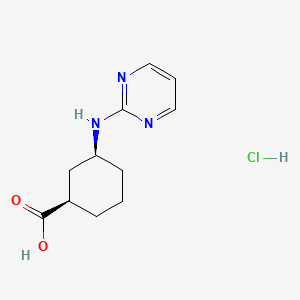

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2545577.png)